N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide
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Overview
Description
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that includes both triazolo and pyridine moieties, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . Another approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave conditions .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis and mechanochemical methods are also explored for large-scale production due to their operational simplicity and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as cuprous oxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Cuprous oxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s ability to intercalate into DNA also contributes to its anticancer properties by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: Shares a similar triazolo-pyridine structure and exhibits various biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Tris[1,2,4]triazolo[1,3,5]triazine: Utilized in the development of new materials with unique properties.
Uniqueness
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide stands out due to its dual triazolo and pyridine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. Its unique structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C15H14N8O |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C15H14N8O/c24-15(11-6-9-23-14(10-11)19-20-21-23)16-7-3-5-13-18-17-12-4-1-2-8-22(12)13/h1-2,4,6,8-10H,3,5,7H2,(H,16,24) |
InChI Key |
UMMHCNBWBCQZLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
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